

"N,N'-bis-(Acid-PEG3)-benzothiazole Cy5 chemical structure"

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Compound of Interest

Compound Name: *N,N'-bis-(Acid-PEG3)-benzothiazole Cy5*

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An In-depth Technical Guide on **N,N'-bis-(Acid-PEG3)-benzothiazole Cy5**

For Researchers, Scientists, and Drug Development Professionals

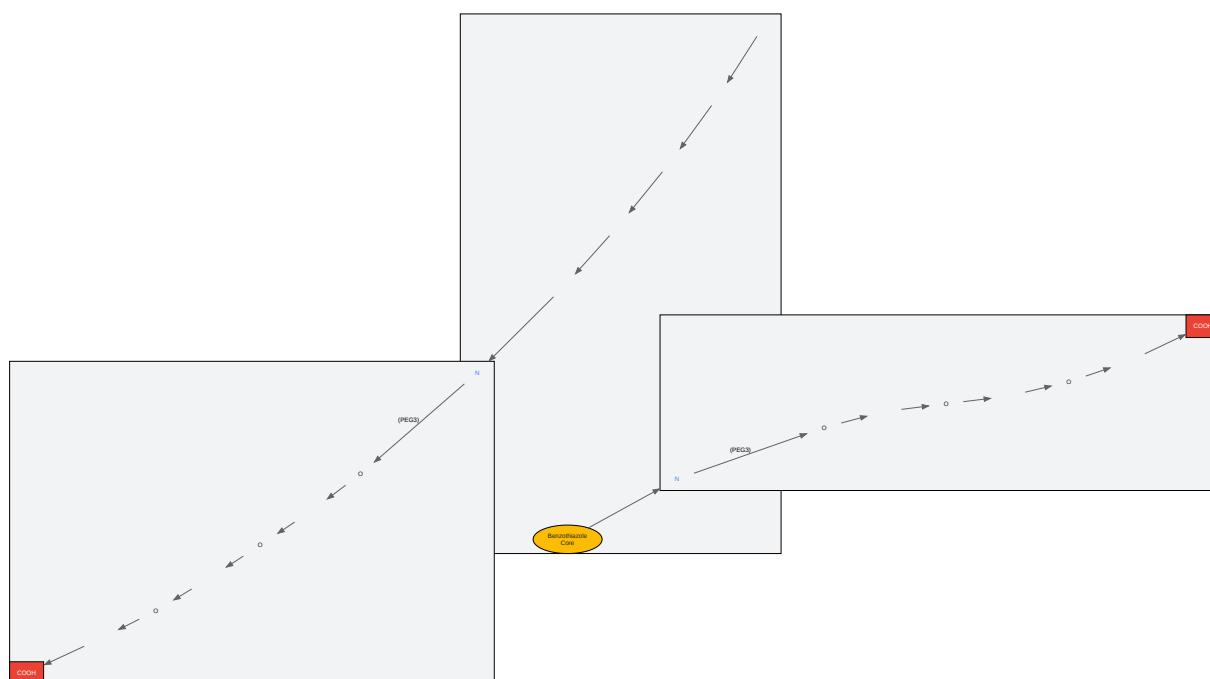
This guide provides a comprehensive overview of the chemical structure, properties, and applications of **N,N'-bis-(Acid-PEG3)-benzothiazole Cy5**, a fluorescent labeling reagent and bifunctional linker.

Core Chemical Structure and Properties

N,N'-bis-(Acid-PEG3)-benzothiazole Cy5 is a specialized chemical compound that integrates a bright, far-red fluorescent dye (Cy5) with a benzothiazole moiety and two polyethylene glycol (PEG) linkers. Each PEG linker is terminated with a carboxylic acid group, making the molecule a bifunctional crosslinker.^{[1][2][3]} The hydrophilic PEG spacers enhance the solubility of the molecule in aqueous solutions.^{[2][4]}

The terminal carboxylic acids are the reactive sites of the molecule. They can be activated to react with primary amine groups on biomolecules, such as the lysine residues on proteins, to form stable amide bonds.^{[2][4]} This process, known as bioconjugation, allows for the covalent attachment of the Cy5 dye to a target molecule.

A representative chemical structure for **N,N'-bis-(Acid-PEG3)-benzothiazole Cy5** can be visualized as follows:

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A conceptual diagram of the **N,N'-bis-(Acid-PEG3)-benzothiazole Cy5** structure.

Quantitative Data Summary

The key physicochemical properties of **N,N'-bis-(Acid-PEG3)-benzothiazole Cy5** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C37H47CIN2O10S2	[2] [5]
Molecular Weight	779.4 g/mol	[2] [4] [5]
CAS Number	2107273-82-3	[1] [2] [5]
Purity	≥98%	[2] [5]
Excitation Maximum (λ _{ex})	649 nm	[2]
Emission Maximum (λ _{em})	667 nm	[2]
Extinction Coefficient	170,000 cm ⁻¹ M ⁻¹	[2]
Solubility	Water, DMSO, DMF, DCM	[2]
Storage Condition	-20°C	[2] [5]

Applications in Research and Development

The unique structure of this compound lends itself to several applications:

- Fluorescent Labeling: The intense fluorescence of the Cy5 core makes it an excellent choice for labeling proteins, antibodies, and other biomolecules for visualization in techniques like fluorescence microscopy, flow cytometry, and western blotting.[\[6\]](#)
- PROTAC Synthesis: It is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[1\]](#)[\[7\]](#)[\[8\]](#) PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[\[1\]](#)
- Bioconjugation: The dual carboxylic acid groups allow for the crosslinking of two different amine-containing molecules or for increasing the labeling density on a single target.

Experimental Protocols

The terminal carboxylic acid groups of **N,N'-bis-(Acid-PEG3)-benzothiazole Cy5** require activation to react with primary amines. This is typically achieved by converting them into more reactive succinimidyl esters in the presence of a carbodiimide reagent like EDC.

Protocol: Protein Labeling via Carboxylic Acid Activation

This protocol provides a general procedure for conjugating **N,N'-bis-(Acid-PEG3)-benzothiazole Cy5** to a protein containing primary amines (e.g., lysine residues).

Materials:

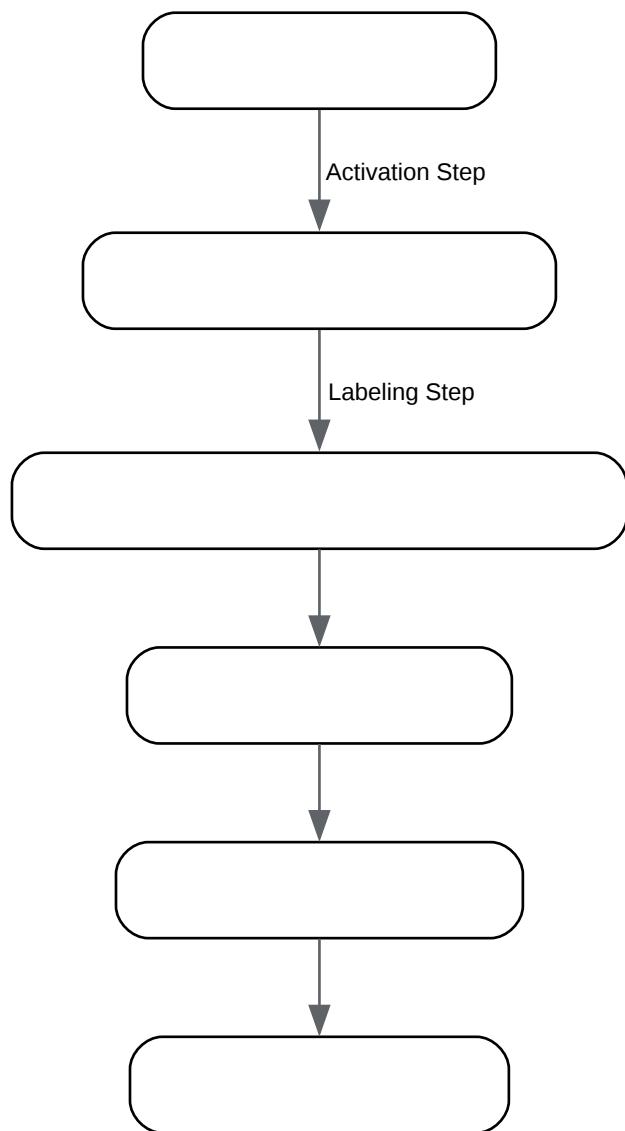
- **N,N'-bis-(Acid-PEG3)-benzothiazole Cy5**
- Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
- N-Hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES buffer, pH 6.0
- Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5[9][10]
- Purification column (e.g., Sephadex G-25) for separating the conjugate from unreacted dye.

Procedure:

- Prepare Reagents:
 - Dissolve **N,N'-bis-(Acid-PEG3)-benzothiazole Cy5** in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
 - Prepare fresh stock solutions of EDC and NHS in the Reaction Buffer.

- Activation of the Dye:
 - In a microcentrifuge tube, combine the **N,N'-bis-(Acid-PEG3)-benzothiazole Cy5** stock solution with a molar excess of EDC and NHS in Reaction Buffer.
 - The molar ratio can be optimized, but a starting point of 1:2:2 (Dye:EDC:NHS) is common.
 - Incubate the activation reaction for 15-30 minutes at room temperature. This step converts the carboxylic acids to reactive NHS esters.
- Prepare the Protein:
 - Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.^[9] Ensure the buffer is free of extraneous primary amines (e.g., Tris or glycine).^[11]
- Conjugation Reaction:
 - Add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 8-10 moles of dye per mole of protein is recommended for mono-labeling.^{[9][10]}
 - Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.^[10]
- Purification:
 - Separate the labeled protein conjugate from unreacted dye and reaction byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).^[10]

The workflow for this bioconjugation process can be outlined as follows:



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Workflow for protein labeling using **N,N'-bis-(Acid-PEG3)-benzothiazole Cy5**.

Conclusion

N,N'-bis-(Acid-PEG3)-benzothiazole Cy5 is a versatile reagent for researchers in biotechnology and drug development. Its combination of bright, far-red fluorescence and bifunctional linkers with terminal carboxylic acids enables robust fluorescent labeling of biomolecules and the construction of complex bioconjugates like PROTACs. The provided protocols offer a starting point for the successful application of this compound in various experimental settings.

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